molecular formula C8H12ClNO B13704308 O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride

Cat. No.: B13704308
M. Wt: 173.64 g/mol
InChI Key: IPECWZMKWYSADW-UHFFFAOYSA-N
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Description

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes a hydroxylamine group attached to a 3,5-dimethylphenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. Its molecular targets include electrophilic centers in organic molecules, where it can form stable adducts. The pathways involved in its reactions often include nucleophilic addition and substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the phenyl ring, which imparts unique reactivity and properties. This makes it particularly valuable in certain synthetic applications where other hydroxylamine derivatives may not be as effective .

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

O-(3,5-dimethylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5H,9H2,1-2H3;1H

InChI Key

IPECWZMKWYSADW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)ON)C.Cl

Origin of Product

United States

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